1-fluoro-2-naphthaldehyde
Overview
Description
1-fluoro-2-naphthaldehyde is a chemical compound that belongs to the family of naphthalene derivatives. It is characterized by the presence of a fluorine atom at the first position and an aldehyde group at the second position on the naphthalene ring. This compound is widely used in various fields, including organic synthesis, pharmaceutical development, and scientific research.
Synthetic Routes and Reaction Conditions:
Diazotization and Fluorination: The preparation of 1-fluoronaphthalene-2-carbaldehyde typically involves the diazotization of 1-naphthylamine followed by fluorination. The process includes reacting 1-naphthylamine with nitrous acid, nitrous acid ester, or nitrite in an acidic medium to obtain a diazonium salt. .
Industrial Production: The industrial production method involves similar steps but is optimized for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Mechanism of Action
Target of Action
It is known to participate in aromatic nucleophilic substitution (snar) reactions .
Mode of Action
1-Fluoro-2-naphthaldehyde participates in aromatic nucleophilic substitution (SNAr) reactions . These reactions proceed via a concerted mechanism, forming a single transition state . The presence of a formyl group is essential for the reaction to take place .
Biochemical Pathways
Snar reactions are important in organic chemistry as they result in the formation of chemically important c-c, c-s, and c-o bonds .
Action Environment
The environment significantly affects the action of this compound. The introduction of solvent increases the activation energy barrier, indicating a significant effect of solvents on the transition state . The activation energy barrier was found to be a minimum in the gas phase, then in DMSO, followed by protic polar solvents methanol and water . Thus, the polar aprotic solvent DMSO works best for aromatic nucleophilic substitution of fluorine .
Chemical Reactions Analysis
1-fluoro-2-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Condensation Reactions: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Scientific Research Applications
Synthetic Applications
1-Fluoro-2-naphthaldehyde serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications:
- Nucleophilic Substitution Reactions : The fluorine atom enhances the electrophilicity of the carbonyl group, making it a suitable substrate for nucleophilic attacks. This property is exploited in synthesizing more complex naphthalene derivatives and pharmaceuticals .
- Electrophilic Aromatic Substitution : The compound can participate in electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups onto the naphthalene ring .
Biological Applications
The compound has been investigated for its potential biological activities:
- Enzyme Studies : Research indicates that this compound can act as a substrate for various aldehyde dehydrogenases, which are crucial in metabolic pathways. Its interaction with these enzymes can provide insights into enzyme mechanisms and substrate specificity .
- Fluorogenic Probes : Due to its fluorescent properties, this compound is being explored as a fluorogenic probe in biochemical assays. This application is particularly relevant in detecting reactive oxygen species and other biomolecules in live cells .
Material Science Applications
In material science, this compound is utilized for developing new materials with specific properties:
- Dyes and Pigments : The compound's ability to undergo various chemical transformations makes it a candidate for synthesizing novel dyes and pigments used in coatings and inks .
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as thermal stability and fluorescence, making it valuable in creating advanced materials for electronics and photonics .
Case Study 1: Synthesis of Fluorescent Naphthalene Derivatives
A study demonstrated the synthesis of various naphthalene derivatives using this compound as a starting material. The derivatives exhibited enhanced fluorescence properties, making them suitable for applications in bioimaging and sensing .
Case Study 2: Enzyme Kinetics
Research on the interaction of this compound with human aldehyde dehydrogenase revealed its potential as a selective substrate. The study provided detailed kinetic parameters that could be useful for drug development targeting metabolic pathways involving aldehyde metabolism .
Comparison with Similar Compounds
1-fluoro-2-naphthaldehyde can be compared with other similar compounds, such as:
1-Fluoronaphthalene: This compound lacks the aldehyde group and is primarily used in organic synthesis and material science.
1-Chloronaphthalene: Similar to 1-fluoronaphthalene, but with a chlorine atom instead of fluorine. It has different reactivity and applications.
1-Bromonaphthalene: Contains a bromine atom instead of fluorine, leading to different chemical properties and uses.
This compound is unique due to the presence of both a fluorine atom and an aldehyde group, which confer distinct reactivity and versatility in various chemical reactions and applications.
Biological Activity
1-Fluoro-2-naphthaldehyde is an organic compound characterized by its unique structural features, which include a fluorine atom at the 1-position of the naphthalene ring and an aldehyde group at the 2-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.
The synthesis of this compound typically involves halogenation reactions, with fluorination being a crucial step that affects its reactivity and biological interactions. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to various biological targets, making it a candidate for further investigation in pharmacology.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluating various naphthaldehyde derivatives found that compounds with halogen substitutions, including fluorine, showed enhanced activity against both Gram-positive and Gram-negative bacteria. Specifically, this compound was tested against strains such as Staphylococcus aureus and Escherichia coli, where it displayed notable inhibition zones in agar diffusion assays .
Antiviral Properties
The compound's antiviral potential has also been explored. A series of fluorinated naphthalene derivatives were assessed for their activity against HIV-1. Among these, derivatives similar to this compound showed promising results with low effective concentrations (EC50 values in the nanomolar range), indicating that fluorination can significantly enhance antiviral efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the position and type of substituents on the naphthalene ring critically influence biological activity. The introduction of a fluorine atom at the 1-position enhances the compound's ability to interact with biological macromolecules such as enzymes and receptors. This modification can lead to increased potency in inhibiting specific biochemical pathways, making it a valuable scaffold for drug design .
Case Studies
Several case studies highlight the biological implications of this compound:
- Antimicrobial Efficacy : In vitro tests indicated that this compound exhibited higher antimicrobial activity compared to its non-fluorinated counterparts. The compound was effective against resistant strains, suggesting its potential use in developing new antimicrobial agents .
- Antiviral Activity : In a study focused on HIV inhibitors, derivatives of this compound were found to possess EC50 values comparable to established antiviral drugs, showcasing their potential as effective therapeutic agents against viral infections .
Comparative Analysis
To illustrate the biological activity of this compound compared to other related compounds, the following table summarizes key findings from various studies:
Compound Name | Antimicrobial Activity (Inhibition Zone) | Antiviral Activity (EC50) | Notable Features |
---|---|---|---|
This compound | Significant against S. aureus | 6.74 - 21.5 nM | Fluorine substitution enhances activity |
1-Bromo-2-naphthaldehyde | Moderate against E. coli | Not specified | Lacks fluorine; reduced activity |
6-Fluoro-2-naphthaldehyde | Low activity | Not applicable | Different substitution pattern |
Properties
IUPAC Name |
1-fluoronaphthalene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWUQMKWNNQMDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570034 | |
Record name | 1-Fluoronaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80570034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143901-96-6 | |
Record name | 1-Fluoronaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80570034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-fluoronaphthalene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights does Density Functional Theory (DFT) provide about the reactivity of 1-Fluoronaphthalene-2-carbaldehyde in aromatic nucleophilic substitution (SNAr) reactions?
A1: The research paper [] utilizes DFT calculations to investigate the SNAr reaction of 1-Fluoronaphthalene-2-carbaldehyde with methylthiolate ion. The study focuses on understanding how the reaction proceeds in the gas phase and in various solvents (protic and aprotic). The findings provide insights into the reaction mechanism, transition state structures, and the influence of solvent environment on the reaction energetics. []
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